7-Methyl-6-oxa-2-azaspiro[3.5]nonane;hydrochloride
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Overview
Description
7-Methyl-6-oxa-2-azaspiro[3.5]nonane;hydrochloride: is a chemical compound with the molecular formula C8H15NO·HCl. It is known for its unique spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-6-oxa-2-azaspiro[3.5]nonane;hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting appropriate precursors under controlled conditions.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various halogenating agents, nucleophiles; reactions are often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 7-Methyl-6-oxa-2-azaspiro[3.5]nonane;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying spirocyclic compounds and their reactivity.
Biology
In biological research, this compound is used to study the interactions of spirocyclic molecules with biological targets. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used as a lead compound for the development of new drugs targeting specific pathways or receptors.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer science and catalysis.
Mechanism of Action
The mechanism of action of 7-Methyl-6-oxa-2-azaspiro[3.5]nonane;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 7-Oxa-2-azaspiro[3.5]nonane;hydrochloride
- 6-Oxa-2-azaspiro[3.5]nonane;hydrochloride
- 2-Oxa-7-azaspiro[3.5]nonane
Uniqueness
7-Methyl-6-oxa-2-azaspiro[3.5]nonane;hydrochloride is unique due to the presence of the methyl group at the 7th position, which can influence its chemical reactivity and biological activity. This structural variation can result in different binding affinities and selectivities compared to its analogs.
Properties
IUPAC Name |
7-methyl-6-oxa-2-azaspiro[3.5]nonane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-7-2-3-8(6-10-7)4-9-5-8;/h7,9H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXNXCHEWDQCNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CNC2)CO1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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